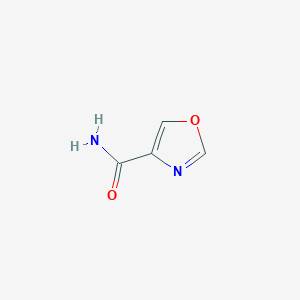

Oxazole-4-carboxamide

Description

Historical Context and Significance of Oxazole (B20620) Derivatives in Medicinal Chemistry

The oxazole nucleus, a five-membered heterocyclic ring containing both nitrogen and oxygen atoms, has long captured the attention of the scientific community. tandfonline.comsemanticscholar.orgd-nb.info The field of medicinal chemistry has seen a surge in interest in these compounds, particularly following the discovery of penicillin, which features a related heterocyclic structure. semanticscholar.org

Oxazole derivatives are integral components of numerous clinically approved drugs, underscoring their therapeutic importance. tandfonline.comsemanticscholar.org Notable examples include the antibiotic Linezolid, the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, and the antithrombotic agent Ditazole. tandfonline.comsemanticscholar.orgnih.gov The versatility of the oxazole core has established it as a popular subject for researchers and medicinal chemists. tandfonline.com The unique structure of oxazole derivatives facilitates a variety of weak interactions, including hydrogen bonds and van der Waals forces, which allows them to bind effectively to a wide array of enzymes and receptors within biological systems. tandfonline.comsemanticscholar.orgjetir.org This capacity for interaction has spurred the development of oxazole derivatives with a broad spectrum of pharmacological activities, such as antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. d-nb.infonih.govjetir.org

Overview of Oxazole-4-carboxamide as a Privileged Scaffold

In the lexicon of medicinal chemistry, the oxazole ring is designated as a "privileged scaffold". tandfonline.comsemanticscholar.org This term refers to a molecular framework with the inherent ability to provide ligands for multiple, distinct biological targets. The this compound structure, in particular, has been identified as a crucial pharmacophore in the rational design of novel therapeutic agents.

The capacity of the oxazole nucleus to engage with a diverse range of biological targets through various non-covalent interactions makes it an exceptionally valuable starting point for the discovery of new drugs. tandfonline.comresearchgate.net Furthermore, the 2-aminooxazole moiety, which is an isostere of 2-aminothiazole, has been recognized as a novel privileged scaffold in the field of antitubercular medicinal chemistry, offering potential benefits like enhanced solubility and a reduced metabolic rate.

Research Trajectories and Emerging Areas for this compound

The current landscape of academic and industrial research reveals a multi-faceted exploration of this compound and its derivatives across various therapeutic domains.

Neuroscience: A significant thrust of research is directed towards the creation of 5-aryl-4-carboxamide-1,3-oxazoles as potent and selective inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). osti.govacs.orgnih.govrcsb.org This enzyme is implicated in a range of neurological conditions, including neurodegenerative diseases, neuroinflammation, and psychiatric disorders. osti.gov To this end, radiofluorinated oxazole-4-carboxamides are being developed for use in preclinical positron emission tomography (PET) imaging to visualize GSK-3 in the brain. osti.gov In a related vein, isthis compound derivatives are under investigation as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.comhuji.ac.ilnih.govresearchgate.net These receptors play a key role in pain transmission, and their modulation holds promise for the development of new non-opioid analgesics. mdpi.comnih.govresearchgate.net

Inflammatory Diseases: Researchers are designing and evaluating N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4). nih.govresearchgate.nettandfonline.compatsnap.comnih.gov IRAK4 is a critical target for the treatment of a wide range of inflammatory and autoimmune diseases. nih.govresearchgate.netnih.gov

Infectious and Plant Diseases: The synthesis and evaluation of this compound derivatives for their antimicrobial and antifungal activities is an active area of study. d-nb.infofrontiersin.org For instance, some derivatives are being explored for their potential to control maize diseases caused by pathogenic fungi. frontiersin.org

Natural Products and Biofilm Inhibition: In the search for new bioactive compounds, four novel 2,5-disubstituted oxazole-4-carboxylic acid derivatives, designated as macrooxazoles A–D, have been isolated from the plant pathogenic fungus Phoma macrostoma. nih.govnih.gov These naturally occurring compounds have demonstrated weak-to-moderate antimicrobial activity and, notably, the ability to interfere with the formation of biofilms by Staphylococcus aureus. nih.gov

Detailed Research Findings

Table 1: Examples of Clinically Used Oxazole Derivatives

| Compound Name | Therapeutic Use |

|---|---|

| Linezolid | Antibiotic tandfonline.comsemanticscholar.org |

| Oxaprozin | Anti-inflammatory tandfonline.comsemanticscholar.orgnih.govrsc.org |

| Ditazole | Antithrombotic tandfonline.comsemanticscholar.orgnih.gov |

| Furazolidone | Antibiotic tandfonline.comsemanticscholar.org |

| Toloxatone | Antidepressant tandfonline.comsemanticscholar.org |

| Aleglitazar | Antidiabetic tandfonline.comsemanticscholar.orgnih.gov |

Table 2: Research on this compound Derivatives as GSK-3 Inhibitors

| Compound Series | Key Findings | Application |

|---|---|---|

| 5-Aryl-4-carboxamide-1,3-oxazoles | Identified as a novel, potent, and selective series of GSK-3 inhibitors that demonstrate cellular activity and brain permeability. rcsb.org | Potential therapeutics for bipolar disorder and other central nervous system diseases. rcsb.org |

| This compound/butylated hydroxytoluene hybrids | Optimized compounds displayed significant GSK-3β inhibitory activity and neuroprotective capacity, ameliorating learning and memory impairments in an in vivo model of Alzheimer's disease. nih.govresearchgate.net | Promising leads for the treatment of Alzheimer's disease. nih.gov |

| [18F]OCM-49 and [18F]OCM-50 | These are radiofluorinated oxazole-4-carboxamides with high affinity and selectivity for GSK-3. They have shown good brain uptake in preclinical imaging studies. osti.gov | Intended for use in PET imaging of GSK-3 in the brain for research and potential diagnosis of neurodegenerative diseases and mental illnesses. osti.gov |

Table 3: Research on (Iso)this compound Derivatives as AMPA Receptor Modulators

| Compound Series | Key Findings | Application |

|---|---|---|

| Isthis compound derivatives (CIC-1 to CIC-12) | Demonstrated to be potent inhibitors of AMPA receptor activity. These compounds significantly alter the biophysical gating properties of the receptor subunits. mdpi.comnih.govresearchgate.net | Considered promising candidates for the management of chronic inflammatory pain as non-opioid analgesics. mdpi.comnih.gov |

Table 4: Newly Discovered Natural Oxazole-4-carboxylic Acid Derivatives

| Compound Name | Source | Biological Activity |

|---|---|---|

| Macrooxazoles A-D | Isolated from the fungus Phoma macrostoma. nih.govnih.gov | Exhibit weak-to-moderate antimicrobial activity and are noted for their anti-biofilm activity against Staphylococcus aureus. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAELWSLNTRVXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616601 | |

| Record name | 1,3-Oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-15-9 | |

| Record name | 4-Oxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Classical Synthetic Approaches for Oxazole (B20620) Ring Formation

Traditional methods for constructing the oxazole ring have been established for over a century and often involve the cyclization of acyclic precursors under specific reaction conditions. These foundational methods remain relevant for their reliability and applicability in various synthetic contexts.

Cyclization Reactions Utilizing α-Amino Acids and Aldehydes

The synthesis of oxazoles from α-amino acids is a cornerstone of classical heterocyclic chemistry. While not a single-step reaction, α-amino acids serve as versatile starting materials for precursors required in established oxazole syntheses. A prominent example is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com A modification of this approach utilizes α-amino acids to generate these necessary precursors. wikipedia.org The process can be initiated by converting the α-amino acid into an α-acylamino ketone, which then undergoes intramolecular cyclization and dehydration, typically promoted by a strong acid like sulfuric acid. pharmaguideline.com

Another classical approach is the Fischer oxazole synthesis, which utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The cyanohydrin itself is typically derived from an aldehyde. wikipedia.org This method, discovered in 1896, involves the reaction of these two components, often in equimolar amounts, to form 2,5-disubstituted oxazoles. wikipedia.org A practical approach for creating 2,4-disubstituted oxazoles from α-amino acids involves converting the amino acid into an intermediate α-acylamino aldehyde, which is then subjected to cyclodehydration using reagents like triphenylphosphine (B44618) and hexachloroethane. researchgate.net

| Method | Starting Materials | Key Reagents | Product |

| Robinson-Gabriel (modified) | α-Acylamino ketone (from α-amino acid) | H₂SO₄ (or other dehydrating agents) | 2,5-Disubstituted oxazole |

| Fischer Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted oxazole |

| Modified from α-Amino Acid | α-Acylamino aldehyde | PPh₃, C₂Cl₆ | 2,4-Disubstituted oxazole |

1,3-Dipolar Cycloaddition of Alkenes/Alkynes with Nitrile Oxides

The 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles such as alkenes and alkynes is a powerful and widely used method for constructing five-membered heterocyclic rings. researchgate.netchem-station.com However, it is crucial to note that this reaction is the most effective and standard method for the synthesis of isoxazoles (1,2-oxazoles) and 2-isoxazolines , not 1,3-oxazoles. researchgate.netnih.govmdpi.com

The reaction involves the in situ generation of a nitrile oxide (R-C≡N⁺-O⁻) from precursors like aldoximes or hydroximoyl chlorides. This highly reactive intermediate then undergoes a concerted [3+2] cycloaddition with an alkene or alkyne. chem-station.comnih.gov The regioselectivity of the addition is governed by frontier molecular orbital (FMO) theory. nih.gov While this method provides excellent control for isoxazole (B147169) synthesis, its application for the direct formation of the 1,3-oxazole ring is not a conventional outcome. chem-station.comnih.gov

Reaction of β-Enamino Ketoesters with Hydroxylamine (B1172632) Hydrochloride

The reaction between β-enamino ketoesters and hydroxylamine hydrochloride is another classical method in heterocyclic synthesis. Similar to the 1,3-dipolar cycloaddition with nitrile oxides, this reaction is a well-established route for the synthesis of 1,2-oxazoles (isoxazoles) , rather than 1,3-oxazoles. nih.gov

The process involves the condensation of the β-enamino ketoester with hydroxylamine, which can proceed through two potential pathways, leading to the formation of isomeric isoxazoles. nih.gov One route involves the initial reaction at the enamine, followed by cyclization and dehydration. An alternative pathway begins with the nucleophilic attack of hydroxylamine on the keto-carbonyl carbon. nih.gov This methodology has been successfully applied to produce a variety of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are valuable as heterocyclic amino acid-like building blocks. nih.gov Although β-enamino esters are recognized as versatile synthons for various heterocycles, including oxazoles through different synthetic routes, their direct reaction with hydroxylamine hydrochloride leads specifically to the isoxazole core. nih.govacs.org

Synthesis from Phenylacetic Acid Derivatives with Isocyanates or Amidines

The construction of the oxazole ring from carboxylic acid derivatives represents a versatile synthetic strategy. Phenylacetic acid can be converted into more reactive intermediates, such as acid chlorides or acyl cyanides, which can then react with isocyanates to form the oxazole ring. A base-promoted method for the synthesis of oxazoles from acyl cyanides and isocyanates under mild conditions has been reported. researchgate.net

More directly, a highly efficient method for the synthesis of 4,5-disubstituted oxazoles has been developed starting from carboxylic acids and isocyanides (which are related to isocyanates). nih.gov This transformation proceeds by activating the carboxylic acid in situ, for example with a triflylpyridinium reagent, to form a reactive acylpyridinium salt. This intermediate is then trapped by an isocyanide, such as ethyl isocyanoacetate or tosylmethyl isocyanide (TosMIC), to yield the desired oxazole. nih.gov This approach avoids the need to pre-generate activated carboxylic acid derivatives and demonstrates broad substrate scope and good functional group tolerance. nih.gov

Advanced Synthetic Strategies for Oxazole-4-carboxamide Scaffolds

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex heterocyclic systems like oxazole-4-carboxamides. These advanced strategies often employ transition-metal catalysis to achieve high yields and selectivity under milder reaction conditions.

Metal-Catalyzed Oxidative Cyclization of Enamides

Metal-catalyzed intramolecular oxidative cyclization of enamides has emerged as a powerful and versatile strategy for synthesizing substituted oxazoles. researchgate.netacs.org This approach typically involves the formation of a C-O bond via the functionalization of a vinylic C-H bond. Various catalytic systems have been developed to facilitate this transformation.

A notable example is the use of copper(II) catalysts. A room-temperature, copper(II)-catalyzed oxidative cyclization of enamides has been described, which allows for the synthesis of a wide range of 2,5-disubstituted oxazoles bearing aryl, vinyl, alkyl, and heteroaryl substituents in moderate to high yields. researchgate.net Palladium catalysis has also been successfully employed. A highly efficient method for synthesizing oxazole derivatives from simple amides and ketones proceeds via a palladium-catalyzed sp² C-H activation pathway. organic-chemistry.org This reaction involves sequential C-N and C-O bond formation in a single step, using palladium acetate (B1210297) as the catalyst, K₂S₂O₈ as the oxidant, and CuBr₂ as a promoter. organic-chemistry.org

Furthermore, metal-free oxidative cyclization methods have been developed using hypervalent iodine reagents. Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to afford functionalized oxazoles in moderate to good yields, offering the advantage of avoiding heavy-metal catalysts. acs.org Other systems, such as N-bromosuccinimide (NBS) in the presence of a mild base, can also effect the annulation of enamides into substituted oxazoles. rsc.org

| Catalyst/Reagent | Substrate | Oxidant/Promoter | Product |

| Copper(II) salts | Enamide | - | 2,5-Disubstituted oxazoles |

| Palladium acetate | Amide and Ketone | K₂S₂O₈ / CuBr₂ | Highly substituted oxazoles |

| Phenyliodine diacetate (PIDA) | Enamide | - | Functionalized oxazoles |

| N-Bromosuccinimide (NBS) | Enamide | Me₂S / Mild Base | 2,5- and 2,4,5-Substituted oxazoles |

Dehydrative Cyclization via Silver(I) Salt Catalysis

Silver(I)-catalyzed reactions provide an effective pathway for the synthesis of functionalized oxazoles through dehydrative cyclization. One such method involves the researchgate.netresearchgate.net rearrangement of N-sulfonyl propargylamides. The introduction of acyloxy groups allows for a highly regioselective migration of the sulfonyl group during this process. nih.gov Allenylamides, which can be generated from the corresponding propargylamides, are also suitable substrates for silver-catalyzed cyclization, leading to the formation of various 5-vinyloxazoles. nih.gov

Another novel strategy utilizes a silver-catalyzed oxidative decarboxylation–cyclization reaction between α-oxocarboxylates and isocyanides to construct the oxazole ring. rsc.org Mechanistic studies, including operando IR and radical inhibition experiments, have confirmed that this transformation proceeds through acyl cation and Ag(II) intermediates, involving a radical decarboxylative process. rsc.org These methods demonstrate the utility of silver salts in activating substrates for efficient cyclization to form the oxazole core.

DAST/DBU Mediated Cyclodehydration-Dehydrohalogenation

A two-step sequence involving diethylaminosulfur trifluoride (DAST) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a potent method for synthesizing oxazole derivatives from β-hydroxy amides. informahealthcare.com The first step is a cyclo-dehydrative conversion of the β-hydroxy amide using DAST or its analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). informahealthcare.com This reaction is typically performed at low temperatures, such as -20 °C. The resulting intermediate is then treated with a combination of bromo-trichloromethane and DBU, which facilitates a dehydrohalogenation reaction to yield the final oxazole derivative. informahealthcare.com This protocol is particularly useful for creating oxazoles with a carboxyl group at the 4-position, starting from precursors like N-Boc-protected amino acids and serine methyl esters. informahealthcare.com

Table 1: Key Reagents in DAST/DBU Mediated Synthesis

| Reagent | Full Name | Role |

|---|---|---|

| DAST | Diethylaminosulfur trifluoride | Dehydrating agent |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Non-nucleophilic base |

Fragment-Assembling Approaches for Functionalized Oxazoles

Fragment-assembling strategies are fundamental to building the oxazole ring from simpler, non-cyclic precursors. These methods offer high convergence and allow for diverse substitutions on the final heterocycle.

One of the most prominent examples is the van Leusen oxazole synthesis . This reaction assembles an oxazole from an aldehyde and tosylmethylisocyanide (TosMIC). ijpsonline.commdpi.comnih.gov In this process, the deprotonated TosMIC acts as a "3-atom synthon" (C2-N1), which attacks the aldehyde. The subsequent intramolecular cyclization forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid (TosH) to yield the 5-substituted oxazole. mdpi.comnih.gov

Another classical fragment-assembly method is the Blümlein–Lewy synthesis . This approach involves the reaction of a 4-bromophenacyl bromide derivative with a primary substituted amide under neat thermal heating conditions to afford the corresponding oxazole. informahealthcare.com These methods exemplify how the oxazole ring can be efficiently constructed by combining distinct molecular fragments.

Green Chemistry Protocols in this compound Synthesis

In line with the principles of sustainable chemistry, several green protocols have been developed for oxazole synthesis to minimize hazardous waste and energy consumption. ijpsonline.com These methods often offer improved reaction efficiency, higher product yields, and simpler post-synthetic processing compared to conventional techniques. ijpsonline.com

Microwave-assisted synthesis has been successfully employed to accelerate the formation of oxazole derivatives. nih.govrjstonline.com For example, the cyclization–oxidation reaction of acyl hydrazones with substituted aldehydes can be completed in minutes under microwave irradiation, whereas the same reaction requires many hours under conventional reflux conditions. nih.gov

The use of ultrasound irradiation is another energy-efficient green technique. The synthesis of certain oxadiazole derivatives, a related heterocycle, has been shown to proceed with better product yields (78–90%) and in shorter reaction times under sonication compared to conventional heating. nih.gov

Electrochemical synthesis represents a modern, sustainable approach that avoids the need for transition metals and toxic oxidants. rsc.org A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been described for oxazole synthesis, using readily available carboxylic acids as starting materials. rsc.org Mechanistic studies indicate that an acyloxyphosphonium ion is generated as a key intermediate via anodic oxidation. rsc.org

Chemical Reactivity and Derivatization of this compound

The oxazole ring possesses distinct reactivity patterns that allow for a variety of chemical transformations and derivatizations. The presence of both oxygen and nitrogen heteroatoms influences the electron distribution and susceptibility to different reagents.

Oxidation Reactions and Product Characterization

The oxazole ring is susceptible to cleavage by strong oxidizing agents. pharmaguideline.comslideshare.net Oxidation typically occurs first at the C-4 position, often leading to the cleavage of the C-C bond between C-4 and C-5. tandfonline.com Reagents such as cold potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and ozone (O₃) can open the ring. pharmaguideline.comslideshare.netyoutube.com For instance, the oxidation of 2,4,5-triphenyloxazole with an oxidizing agent can yield three moles of benzoic acid. slideshare.net Similarly, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) results in the formation of an imide and benzoic acid. cutm.ac.in However, the oxazole ring is generally stable towards hydrogen peroxide. pharmaguideline.comslideshare.net

The products of these oxidation reactions are typically characterized using standard spectroscopic techniques. The structures of the resulting cleaved products, such as carboxylic acids and imides, can be confirmed by Fourier-transform infrared spectroscopy (FTIR) to identify characteristic carbonyl stretches and by nuclear magnetic resonance (NMR) spectroscopy to elucidate the new proton and carbon environments. jddtonline.inforesearchgate.net

Reduction Reactions and Product Characterization

While oxazoles are relatively stable in the presence of many reducing agents, they can be reduced under specific conditions. slideshare.net Reduction can lead to either saturated heterocyclic systems or ring-cleavage products. tandfonline.com Catalytic hydrogenation or reduction with sodium in ethanol (B145695) can convert oxazoles into the corresponding saturated oxazolidines. slideshare.netyoutube.com For example, Lunn reported the reduction of oxazoles using a nickel and aluminum alloy in aqueous potassium hydroxide, which affords ring-opened products or oxazolines. tandfonline.com Reductive cleavage has also been observed when using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com

Characterization of the reduction products involves spectroscopic analysis to confirm the transformation. For the formation of oxazolidines, ¹H-NMR spectroscopy would show the disappearance of aromatic signals and the appearance of signals in the aliphatic region corresponding to the saturated ring protons. jddtonline.inforesearchgate.net FTIR analysis would confirm the absence of the C=N double bond from the original oxazole ring.

Table 2: Summary of Oxazole Reactivity

| Reaction Type | Typical Reagents | General Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄, O₃, CAN | Ring cleavage, formation of imides/carboxylic acids |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the oxazole ring itself are generally infrequent. pharmaguideline.comtandfonline.com The electron-rich nature of the aromatic system tends to repel nucleophiles. However, substitution is possible when the ring is substituted with strong electron-withdrawing groups or contains a good leaving group, such as a halogen. pharmaguideline.com For the oxazole core, the reactivity towards nucleophilic attack is typically highest at the C2 position, followed by the C4 and C5 positions. tandfonline.com In many instances, nucleophilic attack on an unsubstituted oxazole ring can lead to ring cleavage rather than direct substitution. pharmaguideline.com

A key example of nucleophilic substitution on an this compound derivative is seen in the reactivity of 2-aryl-5-chloro-1,3-oxazole-4-carboxamides. The chlorine atom at the C5 position is susceptible to displacement by various nucleophiles. researchgate.net Studies have demonstrated that this chloro substituent can be effectively replaced by N-, O-, and S-nucleophiles, highlighting a viable pathway for further functionalization of the this compound scaffold. researchgate.net

Table 1: Nucleophilic Substitution on 5-Chloro-oxazole-4-carboxamide Derivatives

| Nucleophile Type | Example | Result of Substitution | Reference |

|---|---|---|---|

| N-nucleophile | Amines | Displacement of the C5 chlorine to form 5-amino-oxazole-4-carboxamide derivatives. | researchgate.net |

| O-nucleophile | Alkoxides/Phenoxides | Replacement of the C5 chlorine to yield 5-alkoxy/aryloxy-oxazole-4-carboxamide derivatives. | researchgate.net |

Acid-Base Reactivity of Functional Groups

The acid-base characteristics of this compound are dictated by the oxazole ring and the appended carboxamide group. The oxazole ring itself is weakly basic due to the pyridine-like nitrogen atom at the 3-position. pharmaguideline.comthepharmajournal.com The conjugate acid of the parent oxazole, the oxazolium ion, has a pKa of approximately 0.8, indicating that it is a much weaker base than imidazole. wikipedia.org

The acidity of the C-H protons on the oxazole ring decreases in the order of C2 > C5 > C4. thepharmajournal.com The proton at the C2 position is the most acidic, and deprotonation at this site can be achieved with strong bases, leading to the formation of a lithio salt. wikipedia.org

The carboxamide functional group at the C4 position also contributes to the molecule's acid-base properties. The amide protons on the nitrogen atom exhibit weak acidity and can be deprotonated by a strong base. Conversely, the lone pair of electrons on the amide nitrogen is generally considered non-basic as it is delocalized into the adjacent carbonyl group.

Table 2: Acid-Base Properties of this compound

| Functional Group | Property | Description | Reference |

|---|---|---|---|

| Oxazole Ring Nitrogen | Weakly Basic | Can be protonated by strong acids (pKa of conjugate acid ≈ 0.8). | wikipedia.org |

| Oxazole Ring C-H | Acidic | Acidity order: C2-H > C5-H > C4-H. C2-H can be removed by strong bases. | thepharmajournal.comwikipedia.org |

| Carboxamide N-H | Weakly Acidic | Can be deprotonated by strong bases. |

Functional Group Transformations and Modification Strategies

The this compound structure serves as a platform for a variety of functional group transformations, enabling the synthesis of diverse derivatives. These modifications can target the carboxamide group, the oxazole ring, or other substituents.

One key strategy involves the transformation of the carboxamide moiety. Standard organic reactions can be applied, such as the hydrolysis of the carboxamide to the corresponding oxazole-4-carboxylic acid. This carboxylic acid derivative is a versatile intermediate that can be converted into esters, acid chlorides, or other amides. researchgate.net For instance, oxazole-4-carboxylic acids and their functional derivatives have been utilized to introduce highly basic aliphatic amine residues into the molecule. researchgate.net

Another modification strategy involves the synthesis of the oxazole ring itself as a method of functionalization. For example, 4,5-disubstituted oxazoles can be synthesized directly from carboxylic acids by reaction with activated methyl isocyanides. nih.gov Furthermore, synthetic routes have been developed where isoxazole derivatives undergo controlled, metal-catalyzed isomerization to yield oxazole-4-carboxylates, which are direct precursors to the target carboxamides. researchgate.net This rearrangement from an isoxazole to an oxazole via an azirine intermediate represents an elegant method for constructing the desired core structure. researchgate.net

Table 3: Examples of Functional Group Transformations

| Starting Functional Group | Reagent/Condition | Transformed Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Carboxamide | H₃O⁺, heat | Carboxylic Acid | Creation of a versatile intermediate for further synthesis. | researchgate.net |

| Carboxylic Acid | SOCl₂, then R₂NH | Carboxamide | Synthesis of diverse amide derivatives. | researchgate.net |

| 4-Acyl-5-methoxyisoxazole | Fe(II) catalyst, heat | Oxazole-4-carboxylate | Core ring synthesis via isomerization. | researchgate.net |

Structure Activity Relationship Sar Studies of Oxazole 4 Carboxamide Derivatives

Impact of Substituent Effects on Biological Activity

The nature and position of different substituents on the oxazole-4-carboxamide scaffold can significantly modulate the compound's interaction with its biological target, thereby influencing its activity. Key areas of modification include the 2-aryl group, the amide at the 4-position, and various functional groups on the phenyl and oxazole (B20620) rings.

The 2-aryl group of the this compound core is a critical determinant of biological activity and a frequent site for chemical modification in SAR studies. Research has shown that a wide variety of substituents on this phenyl ring are generally well-tolerated and can be optimized to enhance potency.

In the development of 2-phenyl-oxazole-4-carboxamide derivatives as inducers of apoptosis, for instance, modifications to the 2-phenyl group have been explored. These studies have led to the identification of potent compounds, indicating the importance of this structural feature in the anticancer activity of this class of molecules.

Systematic studies on related α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH) have demonstrated that substitutions on the terminal phenyl ring at the C2 position are broadly tolerated. A range of ortho, meta, and para substituents have been shown to yield effective inhibitors. This suggests that the active site can accommodate various groups at this position, allowing for the fine-tuning of properties such as potency and selectivity. The notable exception to this tolerance is the introduction of carboxylic acid groups, which, being deprotonated at physiological pH, can hinder the molecule's ability to bind within a hydrophobic active site.

The following table summarizes the impact of various substitutions on the 2-aryl group on the biological activity of this compound derivatives and related compounds.

| Compound Series | Substitution on 2-Aryl Group | Effect on Biological Activity |

| 2-Phenyl-oxazole-4-carboxamides | Various substitutions | Potent apoptosis inducers |

| α-Keto oxazole FAAH inhibitors | Ortho, meta, or para substituents | Generally well-tolerated, yielding effective inhibitors |

| α-Keto oxazole FAAH inhibitors | Carboxylic acid derivatives | Ineffective due to deprotonation and reduced binding in the hydrophobic active site |

The carboxamide group at the 4-position of the oxazole ring is another key site for structural modification. The incorporation of cyclic amides, such as pyrrolidine or homopiperidine, at this position has been investigated to explore the impact on biological activity.

The strategic placement of various functional groups on both the phenyl rings and the central oxazole ring plays a pivotal role in determining the biological activity of this compound derivatives. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, all of which can affect its binding affinity to the target protein.

The oxazole ring itself is a versatile scaffold that can be substituted at its available carbon positions. tandfonline.com The nature of the oxazole ring, with its nitrogen and oxygen heteroatoms, allows it to engage in various non-covalent interactions, such as hydrogen bonds and van der Waals forces, with biological macromolecules. tandfonline.com The substitution pattern on the oxazole ring can significantly alter these interactions and, consequently, the biological response. For example, electrophilic substitution tends to occur at the C5 position, especially when an electron-donating group is present, while nucleophilic substitution is more likely at the C2 position.

Modifications on the phenyl rings, both at the 2-position and on the carboxamide moiety, are also crucial. The addition of electron-withdrawing or electron-donating groups can modulate the electronic distribution of the entire molecule, which can be critical for target recognition. Furthermore, the introduction of different functional groups can impact the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

General SAR observations for oxazole derivatives indicate that:

The type and position of substituents on attached aryl rings are critical for activity.

The oxazole core acts as a key structural motif that can be decorated with various functional groups to achieve desired biological effects.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action and a critical consideration in SAR studies. Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. In the context of this compound derivatives, the presence of stereocenters can lead to different enantiomers with potentially distinct biological activities.

The interaction between a drug and its biological target, such as an enzyme or receptor, is highly dependent on the three-dimensional shape of both entities. Since biological targets are themselves chiral, they often exhibit stereoselectivity, meaning they will interact preferentially with one enantiomer over the other. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.

While specific studies on the enantiomeric purity of simple this compound derivatives are not extensively detailed in the general literature, the principles of stereochemistry in drug design are universally applicable. Some naturally occurring, more complex molecules containing an oxazole ring are known to be chiral, highlighting the importance of stereochemistry in this class of compounds. Therefore, when designing and synthesizing new this compound derivatives, it is crucial to consider the potential for stereoisomers and to evaluate the biological activity of each enantiomer separately to establish a clear SAR. This approach allows for the development of more selective and effective therapeutic agents with improved safety profiles.

Computational Approaches in SAR Elucidation

In addition to traditional synthetic and biological evaluation methods, computational approaches have become indispensable tools in modern drug discovery for elucidating SAR. These in silico techniques can provide valuable insights into the interactions between a ligand and its target, predict the biological activity of novel compounds, and guide the design of more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, QSAR models can identify the physicochemical properties, or "descriptors," that are most influential in determining the biological response.

While specific QSAR studies focusing solely on this compound derivatives are not widely reported, the application of this methodology to structurally related heterocyclic compounds, such as oxadiazoles and other carboxamide-containing molecules, has been successful. These studies typically involve the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors, representing various constitutional, topological, geometrical, and electronic properties of the molecules, are calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. The models also provide insights into the structural features that are either favorable or detrimental to activity, which can guide the rational design of new derivatives with improved potency. For example, a QSAR study on related compounds might reveal that increased hydrophobicity in a particular region of the molecule is correlated with higher activity, suggesting that future modifications should focus on incorporating lipophilic groups in that area.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in understanding the binding modes of this compound derivatives with their biological targets. These computational simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.

For instance, in the study of 2,4,5-trisubstituted oxazole derivatives as potential inhibitors of aquaporin-4 (AQP4), molecular docking analysis was performed using AutoDock Vina. The three-dimensional structure of human AQP4 (PDB ID: 3GD8) was utilized as the receptor. The docking results for a series of compounds revealed binding energies ranging from -6.1 to -7.3 kcal/mol, indicating favorable interactions with the AQP4 protein. The analysis of the docked poses showed that the interactions were primarily stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

Similarly, molecular docking has been employed to investigate the interaction of oxazole compounds with the heme-binding protein (HmuY) from Porphyromonas gingivalis, a key pathogen in chronic periodontitis. researchgate.netbioinformation.net Using AutoDock Vina, researchers docked five distinct oxazole derivatives into the active site of the HmuY protein (PDB ID: 3H8T). bioinformation.net The results demonstrated that these compounds exhibited strong binding affinities, with docking scores ranging from -9.4 to -11.3 kcal/mol, which were superior to those of clinically used drugs like Amoxicillin (-8.6 kcal/mol) and Sulfamethoxazole (-8.1 kcal/mol). bioinformation.net The interactions were characterized by a combination of stable hydrogen bonds and weaker hydrophobic and van der Waals forces within the binding pocket of the protein. bioinformation.net

These studies underscore the utility of molecular docking in identifying potential lead compounds and in providing a rational basis for the design of more potent and selective inhibitors.

Table 1: Molecular Docking Binding Energies of Oxazole Derivatives

| Compound Series | Target Protein | Docking Software | Binding Energy Range (kcal/mol) |

|---|---|---|---|

| 2,4,5-Trisubstituted Oxazoles | Aquaporin-4 (AQP4) | AutoDock Vina | -6.1 to -7.3 |

Conformational Analysis and Pharmacophore Mapping

Conformational analysis and pharmacophore mapping are crucial computational techniques for understanding the three-dimensional structural requirements for biological activity. A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

For oxazole-based compounds, structure-activity relationship studies have identified a novel pharmacophore for phosphodiesterase 4 (PDE4) inhibition. nih.gov This pharmacophore consists of the central oxazole core substituted with a 4-carboxamide group and a 5-aminomethyl group. nih.gov The identification of this key set of structural features provides a blueprint for the design of new and potent PDE4 inhibitors.

While detailed conformational analyses for a broad range of this compound derivatives are not extensively published, the principles of pharmacophore mapping are widely applied in drug discovery. For example, in the development of N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamides, it was noted that the carboxamide fragment, which mimics a peptide bond, is pivotal for binding affinity, acting as a molecular anchor to the target. mdpi.com This suggests that the conformational rigidity and electronic properties of the carboxamide linker in oxazole derivatives are likely critical for their biological activity.

Predicted Toxicity Information and ADMET Considerations

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is a critical step in the drug development process to identify compounds with favorable pharmacokinetic properties and acceptable safety profiles. In silico tools are frequently used to predict these properties for novel chemical entities.

For a series of oxazole derivatives designed to target the heme-binding protein of P. gingivalis, ADMET properties were predicted. researchgate.net All five compounds were found to comply with Lipinski's rule of five, suggesting good oral bioavailability. researchgate.net The predictions indicated high gastrointestinal absorption and, with one exception, low permeability across the blood-brain barrier. researchgate.net Furthermore, these compounds were predicted not to inhibit key cytochrome P450 enzymes such as CYP2D6 and CYP3A6, indicating a lower potential for drug-drug interactions. researchgate.net The predicted lethal dose (LD50) values for some of the compounds were around 2500 mg/kg, suggesting a reasonable acute toxicity profile. researchgate.net

In another study involving pyridyl-oxazole carboxamides, the toxicity of selected compounds was evaluated using a zebrafish embryo acute toxicity test. nih.gov This in vivo model provides information on lethal and teratogenic effects. nih.gov Such experimental validation is crucial to confirm the predictions from computational models.

Computational ADMET predictions for other oxazole derivatives have also been reported, with tools like the Pre-ADMET server being used to estimate various toxicological endpoints. nih.govjcchems.com

Table 2: Predicted ADMET Properties of Selected Oxazole Derivatives

| Property | Prediction | Significance |

|---|---|---|

| Lipinski's Rule of Five | Compliance researchgate.net | Suggests good oral bioavailability |

| Gastrointestinal Absorption | High researchgate.net | Favorable for oral administration |

| Blood-Brain Barrier Permeability | Generally low researchgate.net | Reduces potential for CNS side effects |

| Cytochrome P450 Inhibition | Not predicted to inhibit CYP2D6, CYP3A6 researchgate.net | Lower risk of drug-drug interactions |

Lead Optimization Strategies for this compound Compounds

Lead optimization is a crucial phase in drug discovery that involves iteratively modifying the structure of a promising lead compound to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. nih.gov For this compound compounds, various strategies have been employed to achieve these goals.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies used to generate novel compounds with improved properties. researchgate.netnih.gov Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to similar biological activity. nih.gov Scaffold hopping is a more drastic modification where the core structure of the molecule is replaced with a topologically different scaffold, aiming to access new chemical space and intellectual property. nih.gov

A practical example of bioisosteric replacement in the development of oxazole-carboxamide derivatives is the conversion of a thiazole ring to an oxazole ring. nih.gov In the search for novel interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, a lead compound with a thiazolecarboxamide core was identified. nih.gov To improve its properties, particularly to reduce cytochrome P450 (CYP) inhibition, the thiazole ring was replaced with an oxazole ring. nih.gov This modification, combined with other structural changes, led to compounds with a more favorable drug metabolism and pharmacokinetic (DMPK) profile. nih.gov The oxazole motif is often considered a bioisostere of other five-membered heterocyclic rings, and its use can influence factors like metabolic stability and target engagement. nih.gov

Optimization of Potency through Caspase-3 Induction Assays

A key therapeutic strategy in cancer research is the induction of apoptosis, or programmed cell death. Caspases are a family of proteases that play a central role in executing the apoptotic pathway, with caspase-3 being a key effector caspase. mdpi.com Assays that measure the induction of caspase-3 activity can be powerful tools for identifying and optimizing anticancer agents.

In the discovery of 2-aryl-oxazole-4-carboxamide derivatives as potent apoptosis inducers, a cell-based high-throughput screening (HTS) assay for caspase-3 activation was utilized. aacrjournals.org This assay allowed for the rapid evaluation of a diverse library of compounds and the identification of initial hits. aacrjournals.org Subsequent lead optimization was guided by the results of this caspase-3 induction assay. aacrjournals.org Structure-activity relationship (SAR) studies revealed that substitutions on both the 2-aryl group and the 4-carboxamide position had profound effects on cellular potency. aacrjournals.org For example, a strong preference for 6- and 7-membered cyclic amides at the 4-position of the oxazole was observed. aacrjournals.org This systematic approach, centered on the caspase-3 induction assay, led to the identification of a preclinical lead compound with an EC50 value for caspase-3 induction of 270 nM and a growth inhibition (GI50) value of 229 nM in DLD-1 human colorectal cancer cells. aacrjournals.orgnih.gov

Improving Drug Metabolism and Pharmacokinetic (DMPK) Properties

Optimizing the DMPK properties of a lead compound is essential for its development into a successful drug. Poor DMPK properties, such as rapid metabolism or low oral bioavailability, are common reasons for the failure of drug candidates in clinical trials.

In the development of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as IRAK4 inhibitors, a focused effort was made to improve the DMPK profile of the lead compound. nih.gov One of the key challenges was to reduce the potential for drug-drug interactions mediated by cytochrome P450 (CYP) enzymes. The initial lead compound exhibited inhibitory effects on CYP enzymes. Through structural modifications, including the aforementioned bioisosteric replacement of a thiazole with an oxazole and the introduction of a methyl group on a pyridine ring, a new compound with reduced CYP inhibition was generated. nih.gov

A further challenge was the potential for induction of CYP1A2, which can accelerate the metabolism of co-administered drugs. To address this, modifications were made to the alkyl substituent at the 1-position of the pyrazole ring. It was discovered that introducing branched alkyl groups or six-membered saturated heterocyclic groups was effective in reducing the CYP1A2 induction potential. nih.gov These strategic modifications resulted in a representative compound, AS2444697, which not only had potent IRAK4 inhibitory activity (IC50 of 20 nM) but also possessed favorable DMPK properties, including low risk of CYP-mediated drug-drug interactions, excellent metabolic stability, and good oral bioavailability. nih.gov

Biological Activities and Pharmacological Investigations

Anticancer and Apoptosis-Inducing Properties

Derivatives of oxazole-4-carboxamide have demonstrated notable efficacy in inhibiting the growth of cancer cells and inducing programmed cell death, or apoptosis. This is a crucial mechanism for eliminating malignant cells.

A key indicator of apoptosis is the activation of effector caspases, such as caspase-3. The cleavage of caspase-3 initiates a cascade of events leading to cell disassembly. nih.gov While direct studies on this compound are limited, various derivatives have been shown to induce apoptosis through caspase activation. For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to oxazoles, have been shown to induce apoptosis through the activation of caspase-3/7. mdpi.com Similarly, certain oxazolo[5,4-d]pyrimidines have been found to activate the caspase cascade, leading to the inhibition of tumor cell growth. nih.gov The activation of caspase-3 is a promising therapeutic strategy in cancer treatment, and a number of small molecules are known to trigger this process, leading to cancer cell death. mdpi.comresearchgate.net

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). biointerfaceresearch.com Encouragingly, some oxazole (B20620) derivatives have shown activity against both drug-sensitive and drug-resistant cancer cell lines. For example, certain oxadiazole derivatives, which share a similar five-membered heterocyclic ring structure, have demonstrated the ability to cause mitotic arrest in multidrug-resistant tumor cells. nih.gov The development of compounds that can overcome drug resistance is a critical area of research, and the oxazole scaffold has shown potential in this regard. biointerfaceresearch.com

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Their disruption can lead to cell cycle arrest and apoptosis, making them an important target for anticancer drugs. nih.gov A novel series of 1,3-oxazole sulfonamide derivatives have been identified as microtubule-targeting agents. nih.gov These compounds were found to inhibit tubulin polymerization, with some exhibiting potent activity at nanomolar concentrations. nih.gov For instance, in an in vitro tubulin polymerization assay, several of these derivatives effectively inhibited the self-polymerization of tubulin, with IC50 values for the most potent compounds being less than 0.08 μM. nih.gov Molecular docking studies have suggested that some of these derivatives may bind to the colchicine (B1669291) binding site on tubulin. researchgate.net

A broad range of this compound and related isoxazole-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. These studies have consistently demonstrated the potential of this chemical class as anticancer agents.

For example, a series of novel 5-methyl-3-phenylisthis compound (B2444219) derivatives displayed potent to moderate activities against B16F1 (melanoma), Colo205 (colon adenocarcinoma), and HepG2 (hepatocellular carcinoma) cancer cell lines. nih.gov One compound in this series was particularly active against B16F1 with an IC50 of 0.079 μM. nih.gov Another study on new oxazolo[5,4-d]pyrimidine (B1261902) derivatives reported cytotoxic activity against a panel of four human cancer cell lines, with one derivative showing particular potency against the HT29 colon adenocarcinoma cell line with a CC50 value of 58.44 µM. nih.gov Furthermore, 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles have been evaluated, with some compounds showing high anti-proliferative or cytotoxic activity against specific cancer cell lines such as HOP-92 (non-small cell lung cancer) and NCI-H226 (pleural mesothelioma). biointerfaceresearch.com

| Compound/Derivative Series | Cancer Cell Line | Activity (IC50/CC50 in µM) |

|---|---|---|

| 5-methyl-3-phenylisthis compound derivative (2e) | B16F1 (Melanoma) | 0.079 |

| 5-methyl-3-phenylisthis compound derivative (2a) | Colo205 (Colon Adenocarcinoma) | 9.179 |

| 5-methyl-3-phenylisthis compound derivative (2a) | HepG2 (Hepatocellular Carcinoma) | 7.55 |

| Oxazolo[5,4-d]pyrimidine derivative (3g) | HT29 (Colon Adenocarcinoma) | 58.44 |

| Chloro-fluorophenyl-isoxazole carboxamide derivative (2b) | HeLa (Cervical Cancer) | 0.11 (µg/ml) |

| Chloro-fluorophenyl-isoxazole carboxamide derivative (2c) | MCF7 (Breast Cancer) | 1.59 (µg/ml) |

Anti-inflammatory and Immunomodulatory Effects

In addition to their anticancer properties, this compound derivatives have been investigated for their ability to modulate the immune system and inhibit inflammatory processes.

Chronic inflammation is implicated in a variety of diseases, including cancer. brieflands.com Derivatives of oxazole and the closely related isoxazole have demonstrated significant anti-inflammatory activity. For instance, some isoxazole-carboxamide derivatives have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. researchgate.net The inhibition of COX-2 is a key mechanism of many nonsteroidal anti-inflammatory drugs (NSAIDs).

Furthermore, certain isoxazole derivatives have been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. brieflands.comnih.gov For example, a selected 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide was shown to inhibit LPS-induced TNF-α production in human whole blood culture. nih.gov This compound also suppressed the carrageenan-induced paw edema in mice, a common model for acute inflammation. nih.gov The ability of these compounds to inhibit key inflammatory mediators suggests their potential as therapeutic agents for inflammatory disorders.

Immunomodulatory effects have also been observed. The aforementioned 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamide derivative was found to inhibit the humoral immune response in vitro. nih.gov Other related compounds have exhibited modulatory effects on T-cell subsets and B-cell levels in lymphoid organs. nih.gov These findings indicate that the this compound scaffold can be a template for developing compounds that can either suppress or stimulate the immune response, depending on the specific structural modifications.

Regulation of Immune Responses and Cytokine Production

Derivatives of this compound have demonstrated significant immunoregulatory properties, particularly in their ability to modulate the production of key inflammatory cytokines. Research has shown that certain isoxazole derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine in systemic inflammation. For instance, the compound 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide was found to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cultures. nih.gov Similarly, another derivative, HWA-486, prevented the development of adjuvant-induced arthritis in animal models and suppressed the proliferation of lymphocytes from these animals. nih.gov

Further studies on related heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, have substantiated these anti-inflammatory effects. These compounds have been shown to inhibit the release of nitric oxide (NO) induced by LPS. researchgate.net The mechanism for this often involves the inhibition of key signaling pathways, which in turn reduces the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). researchgate.net This targeted regulation of cytokine production highlights the therapeutic potential of the this compound scaffold in managing inflammatory conditions. researchgate.net

Table 1: Effect of this compound Derivatives on Cytokine Production

| Compound/Derivative | Model/System | Effect | Reference |

|---|---|---|---|

| 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) | LPS-induced human whole blood culture | Inhibited TNF-α production | nih.gov |

| HWA-486 | Adjuvant arthritis model in Lewis rats | Suppressed mitogen-elicited lymphocyte proliferation | nih.gov |

| 1,2,4-oxadiazole derivatives | LPS-stimulated RAW264.7 cells | Inhibited NO, IL-1β, IL-6, and TNF-α production | researchgate.net |

Modulation of T-Cell Subsets and B-Cell Levels

The immunomodulatory capacity of the oxazole core extends to influencing the populations of key immune cells, such as T-cell subsets and B-cells. nih.gov T-cells are crucial for cell-mediated immunity and are differentiated into various subsets (e.g., helper T-cells, cytotoxic T-cells), while B-cells are responsible for humoral immunity through antibody production. explorationpub.comanu.edu.au The balance and activity of these lymphocyte populations are critical for a proper immune response.

Studies on derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, a closely related structure to carboxamides, have revealed significant modulatory effects on T-cell subsets and the levels of B-cells within lymphoid organs. nih.gov These compounds were observed to enhance the production of antibodies against sheep red blood cells (SRBC) in mice, indicating a stimulatory effect on the humoral immune response. nih.gov Such findings suggest that compounds based on the this compound framework could be developed as agents to boost vaccine efficacy or to help manage conditions characterized by immune dysregulation, such as autoimmune diseases or certain infections. nih.gov

Regulation of Genes in Inflammatory Pathways

A key mechanism behind the anti-inflammatory effects of this compound derivatives is their ability to regulate the expression of genes involved in inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. researchgate.netnih.gov

Research on 1,2,4-oxadiazole derivatives has shown that they can prominently inhibit the activation of NF-κB in macrophage cell lines stimulated with LPS. researchgate.net These compounds were found to block the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation. researchgate.net By preventing phosphorylation, the compounds effectively stop the translocation of NF-κB into the nucleus, thereby preventing it from switching on the expression of inflammatory genes. researchgate.net This targeted interference with a primary inflammatory signaling cascade underscores the potential of these compounds as specific anti-inflammatory agents.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a highly attractive therapeutic target for a range of diseases, including autoimmune disorders and cancer. nih.govnih.gov IRAK4 is a crucial serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). researchgate.netnih.gov These pathways are fundamental to the innate immune system and the initiation of inflammatory responses. researchgate.net

Dysregulation or overexpression of IRAK4 is implicated in the pathology of numerous inflammatory diseases. nih.govresearchgate.net Consequently, the development of small molecule inhibitors targeting IRAK4 is a major focus of medicinal chemistry. nih.gov The this compound scaffold is featured in compounds designed to inhibit IRAK4. By blocking the kinase activity of IRAK4, these inhibitors can effectively shut down the downstream signaling cascade that leads to the activation of inflammatory pathways like NF-κB and the subsequent production of inflammatory cytokines. researchgate.netnih.gov The inhibition of IRAK4 is therefore a promising strategy for the treatment of a wide array of human diseases driven by inflammation. nih.gov

Antimicrobial and Antifungal Activities

The oxazole scaffold is a recognized pharmacophore in the development of antimicrobial agents. Various derivatives of this compound have been synthesized and evaluated for their effectiveness against a spectrum of microbial pathogens, including bacteria and fungi. nih.gov

Effectiveness Against Bacterial Strains

Derivatives of oxazole and the related oxadiazole have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, certain 1,2,4-oxadiazole compounds have been identified as growth inhibitors of bacterial strains with significant minimum inhibitory concentration (MIC) values. researchgate.net The antibacterial efficacy of these compounds has been confirmed through various assays, including disk diffusion and time-kill curve analyses. researchgate.net

Studies have shown that these compounds can be effective against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase (topoisomerase II), which is necessary for DNA replication. nih.gov

Table 2: Antibacterial Activity of Selected Oxazole/Oxadiazole Derivatives

| Compound Class | Bacterial Strain(s) | Activity/Measurement | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole Derivatives | Escherichia coli | MIC value of 31.25 µg/mL | researchgate.net |

| 1,3,4-Oxadiazole-Norfloxacin Derivatives | S. aureus, MRSA | MIC values of 0.25–2 µg/mL | nih.gov |

| 1,3-Oxazole Derivatives | Staphylococcus aureus, Bacillus subtilis | Zone of inhibition (8-9 mm) | nih.gov |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Zone of inhibition (up to 15 ± 2 mm) | mdpi.com |

Interference with Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. aimspress.com A promising strategy in antimicrobial research is the development of agents that can inhibit biofilm formation or disrupt existing biofilms.

Derivatives of oxazole and oxadiazole have shown significant potential in this area. researchgate.netnih.gov Studies on 1,3,4-oxadiazole derivatives demonstrated a dose-dependent inhibition of biofilm formation by S. aureus. nih.gov These compounds were also effective against mature, established biofilms. nih.gov The mechanism of this antibiofilm activity appears to involve the downregulation of genes critical for biofilm development, such as those involved in initial attachment (fnbA, fnbB), intercellular adhesion (icaA), and regulation (sarA). nih.gov Similarly, substituted 1,2,4-oxadiazoles have been shown to disrupt biofilm formation with up to 92-100% reduction. researchgate.net This ability to interfere with biofilm formation represents a significant advantage in combating persistent and difficult-to-treat bacterial infections.

Neuroprotective and Neurological Activities

Derivatives of this compound have emerged as compounds of interest in the study of neurological disorders. Their ability to interact with crucial biological targets offers promising avenues for the development of novel therapeutic strategies against neurodegenerative diseases and chronic pain.

Neuroprotective Effects in Neurodegenerative Disease Models

The equilibrium between excitatory and inhibitory neurotransmission is vital for proper neuronal function. nih.gov An imbalance can lead to various neurological conditions, including neurodegenerative diseases like Alzheimer's. nih.gov In this context, certain this compound hybrids have demonstrated significant neuroprotective capabilities. For instance, hybrids combining this compound with butylated hydroxytoluene (BHT) have been synthesized and evaluated for their potential in treating Alzheimer's disease. nih.govresearcher.life One optimized compound, KWLZ-9e, has shown notable neuroprotective capacity alongside potent inhibitory activity against Glycogen (B147801) Synthase Kinase-3β (GSK-3β). nih.gov The modulation of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs) by thiazole-carboxamide derivatives is also being explored as a potential neuroprotective strategy. nih.gov

Regulation of AMPA Receptors for Pain Management

AMPARs, which are glutamate-gated ion channels, play a critical role in mediating fast excitatory synaptic transmission in the central nervous system. nih.govresearchgate.net Their overactivation is implicated in the pathophysiology of chronic inflammatory pain by amplifying excitatory signals, leading to central sensitization. nih.gov Isthis compound derivatives have been identified as potent modulators of AMPARs, showing potential as non-opioid analgesics. nih.govresearchgate.netnih.gov

These compounds act as negative allosteric modulators, binding to regulatory sites on the AMPARs rather than the glutamate-binding domain. nih.gov Electrophysiological studies on twelve isthis compound derivatives (CIC-1 to CIC-12) revealed their significant inhibitory effects on AMPAR activity. nih.govresearchgate.net Specifically, compounds CIC-1 and CIC-2 demonstrated a potent 8-fold and 7.8-fold inhibition of AMPAR activity, respectively. nih.govresearchgate.net By altering the receptor's biophysical properties, these derivatives can reduce the excitability of neurons involved in pain transmission, potentially mitigating pain signals. researchgate.net This modulation of AMPARs presents a promising therapeutic avenue for managing chronic pain. nih.govsciopen.com

| Compound | Effect on AMPA Receptor Activity | Significance |

|---|---|---|

| CIC-1 | 8-fold inhibition | Potent modulator with potential for pain management. nih.govresearchgate.net |

| CIC-2 | 7.8-fold inhibition | Strong inhibitory effect on AMPA receptor currents. nih.govresearchgate.net |

GSK-3β Inhibitory Activity and Tau Protein Hyperphosphorylation Reduction in Alzheimer's Disease Models

Glycogen synthase kinase-3 (GSK-3) is a key enzyme implicated in the pathogenesis of Alzheimer's disease (AD), partly through its role in the hyperphosphorylation of the tau protein, a primary component of neurofibrillary tangles (NFTs). nih.gov The inhibition of GSK-3β is therefore a significant therapeutic target. nih.gov

A series of this compound/butylated hydroxytoluene hybrids has been designed to target multiple factors in AD pathology. nih.gov The compound KWLZ-9e from this series displayed potent GSK-3β inhibitory activity with an IC₅₀ value of 0.25 μM. nih.gov Further assays demonstrated that KWLZ-9e effectively reduced the expression of GSK-3β and the subsequent phosphorylation of tau protein in HEK GSK-3β 293T cells. nih.gov This dual action suggests that such hybrids could be promising leads for developing treatments for Alzheimer's disease. nih.govnih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Key Finding |

|---|---|---|---|

| KWLZ-9e | GSK-3β | 0.25 μM | Reduces GSK-3β expression and downstream tau protein phosphorylation. nih.gov |

Alleviation of Oxidative Stress and Mitochondrial Dysfunction

Oxidative stress and mitochondrial dysfunction are interconnected pathological processes that contribute to neuronal damage in neurodegenerative diseases. nih.govmdpi.com Neuronal cells with an abundance of phosphorylated Tau proteins are more susceptible to oxidative stress. nih.gov Therefore, compounds that can mitigate these effects are of high therapeutic interest.

The this compound derivative, KWLZ-9e, has been shown to alleviate cellular damage induced by hydrogen peroxide (H₂O₂). nih.gov It effectively reduces reactive oxygen species (ROS) damage, stabilizes mitochondrial membrane potential, and lessens Ca²⁺ influx and subsequent apoptosis. nih.gov Mechanistic studies indicate that KWLZ-9e activates the Keap1-Nrf2-ARE signaling pathway, which boosts the expression of downstream proteins involved in managing oxidative stress, thereby exerting a cytoprotective effect. nih.gov

Antidiabetic and Anti-obesity Research

Beyond neurology, this compound derivatives are also being investigated for their potential in treating metabolic disorders such as dyslipidemia, obesity, and diabetes.

Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibition

Diacylglycerol acyltransferase-1 (DGAT1) is a crucial enzyme in the final step of triglyceride synthesis. nih.govindexcopernicus.com Its inhibition is a therapeutic strategy for managing conditions like obesity and dyslipidemia by reducing fat absorption. nih.govnih.gov A scaffold hopping approach has successfully identified 2-aminooxazole amides as potent inhibitors of DGAT1. nih.gov

Further optimization of these compounds for potency and pharmacokinetic properties has led to the development of a lead series with demonstrated oral efficacy in a mouse postprandial triglyceridemia (PPTG) assay. nih.gov The inhibition of DGAT1 has been shown to blunt the post-absorptive lipid profile and may also influence postprandial incretin (B1656795) levels, which are important for glucose homeostasis. nih.gov This makes DGAT1 inhibitors based on the this compound scaffold promising candidates for the treatment of metabolic diseases. indexcopernicus.comnih.gov

Impact on Weight Gain and Insulin (B600854) Sensitivity

While direct studies on "this compound" regarding weight gain and insulin sensitivity are not prominent, research into structurally related compounds provides relevant insights. A class of compounds identified as N-aryl-benzo- nih.govnih.gov-oxazepine-4-carboxamides emerged from high-throughput screening as agonists for the GPR142 receptor, a target for diabetes treatment. nih.gov Agonism of GPR142 is a mechanism explored for its potential to improve glucose control, which is intrinsically linked to insulin sensitivity. The development of GPR142 agonists is aimed at addressing metabolic disorders like diabetes, where insulin resistance is a key pathological feature. nih.gov

Improved Glucose Tolerance

The investigation of oxazole-carboxamide-related structures has shown potential in improving glucose metabolism. Specifically, derivatives designed as GPR142 agonists have demonstrated efficacy in preclinical models. nih.gov For instance, a potent GPR142 agonist, a 3-phenoxy-benzo- nih.govnih.govnih.gov-triazolo- nih.govnih.gov-oxazepine developed from an N-aryl-benzo- nih.govnih.gov-oxazepine-4-carboxamide series, was shown to be active in mouse oral glucose tolerance tests (OGTTs). nih.gov Further studies using a GPR142 knock-out mouse model provided evidence that the glucose-lowering effect of a related analogue is mediated by this receptor. nih.gov Similarly, a series of 5-substituted oxazolidinediones, which share a core heterocyclic structure, were found to improve glucose tolerance in fasted rats. nih.gov

Other Reported Biological Activities

The this compound scaffold and its isosteres are present in molecules investigated for a variety of other therapeutic effects.

Antitubercular Properties

Derivatives of oxazole and the related 1,3,4-oxadiazole nucleus have shown notable activity against Mycobacterium tuberculosis (Mtb). A series of synthesized oxazole analogs were, on average, more potent than their corresponding oxazoline (B21484) precursors. nih.gov Several compounds from this class demonstrated impressive activity against M. tuberculosis, low toxicity, and effectiveness against the non-replicating form of the bacterium. nih.gov

In another study, newly synthesized hydrazide derivatives containing a 1,3,4-oxadiazole core were evaluated. mdpi.com Five of these compounds showed high antimycobacterial activity against the M. tuberculosis H37Ra attenuated strain, and two derivatives were effective against pyrazinamide-resistant strains. mdpi.com Similarly, research into oxadiazole pyrrolyl benzamide (B126) derivatives identified compounds with significant Minimum Inhibitory Concentration (MIC) values against M. tuberculosis H37Rv. connectjournals.com

Table 1: Antitubercular Activity of Selected Oxadiazole Derivatives

| Compound | Target Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 4c , 4d | M. tuberculosis H37Rv | 3.12 | connectjournals.com |

| Compound 5c , 5d | M. tuberculosis H37Rv | 3.12 | connectjournals.com |

| Hydrazide Derivative 1k , 1l | M. tuberculosis H37Rv | 8 | mdpi.com |

Antiparasitic Effects

The oxazole ring is a key component in compounds explored for their antiparasitic potential. researchgate.net The 1,2,4-oxadiazole ring, in particular, is considered a versatile scaffold in the development of new antiparasitic drugs. nih.govscielo.br Research has shown that derivatives of artemisinin (B1665778) incorporating thiazole, oxadiazole, and carboxamide elements are potent and highly selective inhibitors of Toxoplasma gondii. nih.gov In one study, 12 out of 23 such compounds displayed very strong inhibition of the parasite. nih.gov The DART-oxadiazoles and DART-carboxamides were found to effectively inhibit parasite replication. nih.gov

Antiviral Properties

The antiviral potential of this chemical family has been demonstrated against both plant and human viruses. A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Several of the synthesized compounds exhibited better in vivo antiviral activities against both TMV and CMV than the commercial agent Ningnanmycin. nih.gov

More recently, a family of synthetic oxazole-based macrocycles was discovered to be active against SARS-CoV-2. nih.gov These compounds showed promising inhibitory properties for the virus in Vero-E6 cells, with a significant inhibitory effect on the SARS-CoV-2 main protease. nih.gov Docking studies supported the mechanism of action, showing that the compounds fit well within the active pocket of the protease. nih.gov

Analgesic and Anti-nociceptive Potential